molecular formula C9H9ClN2O4S B2999902 ((4-Chloro-3-nitrophenyl)sulfonyl)cyclopropylamine CAS No. 1027272-32-7

((4-Chloro-3-nitrophenyl)sulfonyl)cyclopropylamine

Cat. No.: B2999902
CAS No.: 1027272-32-7
M. Wt: 276.69
InChI Key: IHCCJACAITXWAJ-UHFFFAOYSA-N
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Description

((4-Chloro-3-nitrophenyl)sulfonyl)cyclopropylamine is a chemical compound with the molecular formula C9H9ClN2O4S It is known for its unique structure, which includes a cyclopropylamine group attached to a sulfonyl group, and a 4-chloro-3-nitrophenyl moiety

Preparation Methods

The synthesis of ((4-Chloro-3-nitrophenyl)sulfonyl)cyclopropylamine typically involves the reaction of 4-chloro-3-nitrobenzenesulfonyl chloride with cyclopropylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The reaction proceeds via nucleophilic substitution, where the amine group of cyclopropylamine attacks the sulfonyl chloride, resulting in the formation of the desired product.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

((4-Chloro-3-nitrophenyl)sulfonyl)cyclopropylamine undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate reaction conditions.

    Oxidation: The sulfonyl group can undergo oxidation reactions, leading to the formation of sulfone derivatives.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, tin(II) chloride, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

((4-Chloro-3-nitrophenyl)sulfonyl)cyclopropylamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ((4-Chloro-3-nitrophenyl)sulfonyl)cyclopropylamine involves its interaction with specific molecular targets in biological systems. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit enzymes involved in cell division, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

((4-Chloro-3-nitrophenyl)sulfonyl)cyclopropylamine can be compared with other similar compounds, such as:

    ((4-Nitrophenyl)sulfonyl)cyclopropylamine: Similar structure but lacks the chloro group, which may affect its reactivity and biological activity.

    ((4-Chloro-3-nitrophenyl)sulfonyl)methylamine: Similar structure but with a methylamine group instead of a cyclopropylamine group, which may influence its chemical and biological properties.

    ((4-Chloro-3-nitrophenyl)sulfonyl)ethylamine:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

4-chloro-N-cyclopropyl-3-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O4S/c10-8-4-3-7(5-9(8)12(13)14)17(15,16)11-6-1-2-6/h3-6,11H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHCCJACAITXWAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NS(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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